3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
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Overview
Description
3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is a chemical compound with the molecular formula C₁₅H₂₂O It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This intermediate can then undergo further cyclization and functionalization to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts such as aluminum chloride to facilitate the Diels-Alder reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl-: This compound shares a similar azulene backbone but differs in its functional groups and substitution pattern.
2(1H)Naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)-: Another structurally related compound with different functional groups.
Uniqueness
3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is unique due to its specific substitution pattern and the presence of a ketone functional group
Properties
CAS No. |
67722-29-6 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10-6-4-2-3-5-9(10)7-11(8)12/h9H,2-7H2,1H3 |
InChI Key |
PWISDODKLKICIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCCC2CC1=O |
Origin of Product |
United States |
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